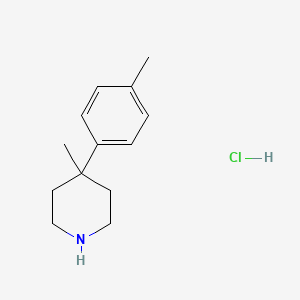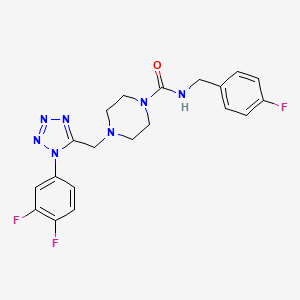![molecular formula C14H23NO B2624996 N-[2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethyl]prop-2-enamide CAS No. 2361640-37-9](/img/structure/B2624996.png)
N-[2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethyl]prop-2-enamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, CB13, and is a member of the synthetic cannabinoid family. CB13 is a potent agonist of the CB1 and CB2 receptors, which makes it a valuable tool for investigating the physiological and biochemical effects of these receptors.
作用机制
CB13 exerts its effects by binding to and activating the CB1 and CB2 receptors. These receptors are found throughout the body and are involved in a wide range of physiological processes, including pain sensation, appetite, and mood regulation. CB13 has been shown to be a potent agonist of both CB1 and CB2 receptors, which makes it a valuable tool for investigating the specific roles of these receptors in various physiological processes.
Biochemical and Physiological Effects:
CB13 has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. CB13 has also been investigated for its potential as an appetite suppressant and for its effects on mood regulation. These effects are thought to be mediated by the activation of CB1 and CB2 receptors in various tissues throughout the body.
实验室实验的优点和局限性
One of the main advantages of using CB13 in scientific research is its high affinity for CB1 and CB2 receptors. This makes it a valuable tool for investigating the specific roles of these receptors in various physiological processes. However, there are also some limitations to using CB13 in lab experiments. For example, CB13 is a synthetic compound and may not accurately reflect the effects of naturally occurring cannabinoids in the body. Additionally, CB13 may have off-target effects that could complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on CB13. One area of interest is the potential use of CB13 as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential use of CB13 as an appetite suppressant or weight loss aid. Additionally, further research is needed to fully understand the biochemical and physiological effects of CB13 and its potential as a tool for investigating the endocannabinoid system.
合成方法
The synthesis of CB13 involves several steps, including the preparation of the starting materials and the reaction conditions. One common method for synthesizing CB13 involves the reaction of 7,7-Dimethyl-1-bicyclo[2.2.1]heptan-2-one with 2-bromoethyl prop-2-enoate in the presence of a palladium catalyst. This reaction results in the formation of CB13 as a pale yellow oil, which can be purified using chromatography techniques.
科学研究应用
CB13 has been used in a variety of scientific research applications, including studies on the endocannabinoid system, neuroprotection, and pain management. CB13 has been shown to have a high affinity for both CB1 and CB2 receptors, making it a valuable tool for investigating the physiological and biochemical effects of these receptors. CB13 has also been investigated for its potential neuroprotective effects, particularly in relation to neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-[2-(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-4-12(16)15-10-9-14-7-5-11(6-8-14)13(14,2)3/h4,11H,1,5-10H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPKPQYLDAXREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(CC2)CCNC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B2624913.png)
![1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic Acid](/img/structure/B2624916.png)
![1-Benzoyl-4-({4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}carbonyl)piperidine](/img/structure/B2624919.png)

![3-[(5-Chloropyrimidin-2-yl)amino]-1,1,1-trifluoro-2-phenylpropan-2-ol](/img/structure/B2624923.png)
![N-(4-ethoxyphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2624924.png)
![2-(4-chlorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![3-chloro-N-cyano-N-[(5-cyclobutyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline](/img/structure/B2624927.png)

![4-[(E)-3-(4-Fluorosulfonyloxyphenyl)prop-2-enoyl]-1-methyl-2-nitrobenzene](/img/structure/B2624930.png)
![2-[(4-methylcyclohexyl)oxy]benzaldehyde, Mixture of diastereomers](/img/structure/B2624931.png)

![N-(1,3-benzodioxol-5-yl)-4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzamide](/img/structure/B2624934.png)
